molecular formula C19H18N2O2 B14397686 N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide CAS No. 88349-80-8

N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide

Cat. No.: B14397686
CAS No.: 88349-80-8
M. Wt: 306.4 g/mol
InChI Key: UEAQAMOIORXGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a propanamide backbone, with a quinolin-8-yloxy substituent. Its intricate molecular architecture allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide typically involves the reaction of benzylamine with 2-[(quinolin-8-yl)oxy]propanoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohol derivatives, while reduction of the amide group can produce primary amines.

Scientific Research Applications

N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide exerts its effects involves interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of neuronal sodium channels and NMDA receptors . The compound’s structure allows it to bind to these targets, altering their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide stands out due to its unique combination of a benzyl group and a quinolin-8-yloxy substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

88349-80-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-benzyl-2-quinolin-8-yloxypropanamide

InChI

InChI=1S/C19H18N2O2/c1-14(19(22)21-13-15-7-3-2-4-8-15)23-17-11-5-9-16-10-6-12-20-18(16)17/h2-12,14H,13H2,1H3,(H,21,22)

InChI Key

UEAQAMOIORXGCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.